7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
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Overview
Description
The compound “7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid” is a derivative of ciprofloxacin, a widely used antibiotic from the fluoroquinolone family . Ciprofloxacin shows a broad spectrum of activity covering wild-type Gram-positive and Gram-negative organisms . The compound is a modification at the C-7 of the piperazine ring of ciprofloxacin .
Synthesis Analysis
The synthesis of a range of fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position has been described . The process involves the evaporation of solvent under vacuum, followed by purification by silica gel chromatography .Molecular Structure Analysis
The molecular structure of the compound can be determined using various spectroscopic techniques. For instance, UV spectroscopy can provide information about the maximum absorption wavelength, while NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various techniques. For instance, the melting point can be determined using thermal analysis, while the molecular weight can be determined using mass spectrometry .Scientific Research Applications
Photophysical Properties and Electron Transfer Mechanisms
- Studies on norfloxacin and its derivatives, including compounds structurally similar to the chemical , have revealed insights into the photophysical properties and electron transfer mechanisms. Research indicates that the singlet excited-state deactivation of these compounds can occur via intramolecular electron transfer, highlighting their potential use in studying photochemical processes and developing photosensitive materials (Cuquerella, Miranda, & Bosca, 2006).
Antibacterial Activity
- Several derivatives of fluoroquinolones have been synthesized and evaluated for their antibacterial activity. This includes investigations into novel N-nicotinoyl derivatives and their effectiveness against various bacterial strains. Such research underscores the potential of structurally related compounds for use in developing new antibacterial agents (Sharma & Jain, 2008).
Antimycobacterial Activities
- Compounds within the fluoroquinolone family have been synthesized and assessed for their antimycobacterial activities, both in vitro and in vivo, against Mycobacterium tuberculosis and other strains. This research area highlights the potential of fluoroquinolone derivatives, including those structurally related to the compound , in treating mycobacterial infections (Senthilkumar et al., 2009).
Antimicrobial and Antifungal Activities
- Research into fluoroquinolone-based compounds has also delved into their antimicrobial and antifungal activities. Synthesis and evaluation of these compounds against various pathogens suggest their potential utility in developing new antimicrobial and antifungal therapies (Srinivasan et al., 2010).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid are bacterial cells, specifically Gram-negative strains . The compound interacts with these cells to exert its antibacterial effects .
Mode of Action
This compound interacts with its bacterial targets by penetrating the bacterial cell wall and disrupting essential bacterial processes . This interaction results in the inhibition of bacterial growth and eventually leads to bacterial cell death .
Biochemical Pathways
The compound affects the biochemical pathways related to bacterial cell wall synthesis and function . By disrupting these pathways, this compound prevents the bacteria from maintaining their structural integrity and carrying out vital functions, leading to their death .
Pharmacokinetics
It is known that the compound accumulates in bacterial cells . This accumulation suggests that the compound may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The result of the action of this compound is the death of bacterial cells . By disrupting essential bacterial processes, the compound inhibits bacterial growth and eventually leads to bacterial cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of efflux pumps in bacterial cells can decrease the compound’s efficacy by pumping the compound out of the cells
Biochemical Analysis
Biochemical Properties
7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid plays a significant role in biochemical reactions, particularly in its interaction with bacterial enzymes and proteins. This compound has been shown to inhibit DNA gyrase and DNA topoisomerase IV, which are crucial enzymes for bacterial DNA replication . By inhibiting these enzymes, the compound effectively prevents bacterial growth and proliferation. Additionally, it interacts with efflux transporters such as NorA in Staphylococcus aureus and Lde in Listeria monocytogenes, which can affect its accumulation and efficacy within bacterial cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In macrophages, the compound accumulates significantly, which enhances its intracellular activity against bacteria such as Staphylococcus aureus and Listeria monocytogenes . This accumulation is partly due to its interaction with efflux transporters like Mrp4, which can influence its cellular distribution and efficacy . The compound also affects cell signaling pathways and gene expression, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of DNA gyrase and DNA topoisomerase IV . These enzymes are essential for the supercoiling and uncoiling of bacterial DNA, which is necessary for replication and transcription. By binding to these enzymes, the compound prevents the proper functioning of the bacterial DNA replication machinery, leading to cell death . Additionally, the compound’s interaction with efflux transporters can modulate its intracellular concentration and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as degradation and interaction with other biomolecules . Long-term studies have shown that the compound maintains its antibacterial activity over extended periods, although its efficacy may decrease due to the development of resistance or changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial activity with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its biotransformation and elimination . The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which can affect its pharmacokinetics and bioavailability . Additionally, the compound’s interaction with efflux transporters can influence its distribution and excretion .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is known to interact with efflux transporters such as Mrp4, which can affect its intracellular concentration and localization . This interaction can influence the compound’s accumulation in specific tissues and its overall therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound is primarily localized in the soluble fraction of cells, which allows it to interact with its target enzymes and exert its antibacterial effects . Additionally, the compound’s localization can be influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .
Properties
IUPAC Name |
7-[4-(2-cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4/c1-2-22-11-13(19(27)28)18(26)12-9-14(20)16(10-15(12)22)23-5-7-24(8-6-23)17(25)3-4-21/h9-11H,2-3,5-8H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRQBUGNMUOWRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)CC#N)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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